N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-10-4-2-3-9(7-10)13(20)16-8-11-17-18-12-14(21)15-5-6-19(11)12/h2-7H,8H2,1H3,(H,15,21)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKLRFPOMLHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of c-Met and VEGFR-2, preventing them from phosphorylating their substrates and thus blocking the downstream signaling pathways. This inhibition results in the suppression of cell proliferation and induction of apoptosis.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the signaling cascades that promote cell growth and survival. This leads to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.
Pharmacokinetics
The compound has shown satisfactory activity compared to the lead compound foretinib
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela. It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis. The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its mechanism of action, biochemical pathways, and various biological activities supported by recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrazine core combined with a methoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 284.28 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and biological interactions.
Target of Action
This compound exhibits antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound likely interacts with bacterial proteins or enzymes essential for growth and survival.
Mode of Action
The compound may inhibit critical biochemical pathways in bacteria, leading to their growth inhibition. Preliminary studies indicate that it disrupts protein synthesis or enzymatic functions necessary for bacterial proliferation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antibacterial Activity : Demonstrated efficacy against various bacterial strains, indicating potential as an antibiotic agent.
- Anticancer Potential : Research suggests that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
- Neurokinin Receptor Antagonism : Similar derivatives have shown promise as selective antagonists of the neurokinin-3 receptor, which is involved in pain perception and reproductive functions.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various triazolo-pyrazine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant strains of bacteria.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound induced cell death through apoptosis pathways. The IC50 values were reported in the micromolar range, signifying its potential as an anticancer agent.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-hydroxy group in the target compound is a key pharmacophore. Replacing this group with other substituents alters activity and pharmacokinetics:
Key Findings :
- Hydroxy vs.
- Amino Substitution: 8-Amino derivatives () exhibit enhanced stability due to steric effects but may require formulation adjustments for solubility .
Variations in the Benzamide Side Chain
The 3-methoxybenzamide group in the target compound is compared to other amide-linked substituents:
Key Findings :
Core Heterocycle Modifications
Replacing the triazolopyrazine core with other heterocycles impacts activity:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide?
- Methodological Answer : The compound is synthesized via multi-step pathways involving cyclization and coupling reactions. Common approaches include:
- Cyclization of hydrazine derivatives with carbonyldiimidazole (CDI) to form triazolo-pyrazine intermediates, followed by amidation with 3-methoxybenzoic acid derivatives using coupling agents like EDCI/HOBt .
- Reaction of 3-hydrazinopyrazin-2-ones with cyclic anhydrides (e.g., succinic or glutaric anhydrides) to form carboxylic acid intermediates, which are then activated with CDI and coupled with amines .
- Phosphorus oxychloride-mediated chlorination of triazolopyrazin-3,8-dione intermediates, followed by substitution with appropriate nucleophiles .
Q. Which analytical techniques are critical for structural confirmation of this compound and its intermediates?
- Methodological Answer : Structural validation relies on:
- 1H/13C-NMR spectroscopy to confirm proton environments and carbon frameworks (e.g., distinguishing methyl/methylene groups, aromatic protons) .
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
- Infrared (IR) spectroscopy to identify functional groups like hydroxyl (–OH) and carbonyl (C=O) moieties .
- Elemental analysis to validate purity and stoichiometry .
Q. What purification strategies are effective for isolating triazolo-pyrazine derivatives?
- Methodological Answer : Common methods include:
- Recrystallization from solvents like ethanol or DMF/i-propanol mixtures .
- Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .
- Solvent extraction (e.g., EtOAc/water partitioning) to remove unreacted reagents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in triazolo-pyrazine synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Anhydrous dioxane or DMF enhances reactivity in coupling steps .
- Temperature control : Refluxing in glacial acetic acid (~110°C) improves cyclization efficiency for certain derivatives .
- Catalyst use : Triethylamine or DIPEA as bases accelerates amidation and reduces side reactions .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times (e.g., 24–48 h for benzylation) .
Q. How can structural ambiguities in triazolo-pyrazine derivatives be resolved?
- Methodological Answer : Contradictory data (e.g., regioisomerism) are addressed via:
- Advanced NMR techniques : 2D-COSY or NOESY to differentiate substituent positions .
- X-ray crystallography for unambiguous assignment of crystal structures .
- Isotopic labeling (e.g., 15N) to trace nitrogen connectivity in complex heterocycles .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for adenosine receptor binding?
- Methodological Answer : SAR studies involve:
- Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., [3H]CCPA for A1/A2A receptors) to quantify affinity .
- Functional assays : Measurement of cAMP levels in cell lines transfected with receptor subtypes .
- Molecular docking to predict binding modes based on substituent effects (e.g., methoxy vs. hydroxy groups) .
Q. How are data contradictions addressed when comparing biological activity across derivatives?
- Methodological Answer : Discrepancies (e.g., cytotoxicity vs. receptor selectivity) are analyzed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
